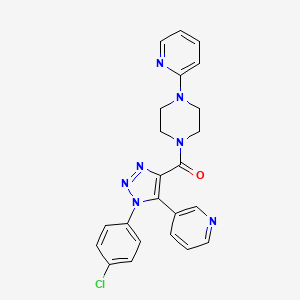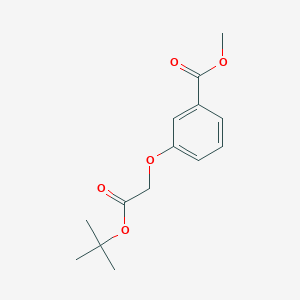
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H20ClN7O and its molecular weight is 445.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
- Molecular Interaction : This compound interacts significantly with the CB1 cannabinoid receptor. A study analyzed its conformations and interactions, contributing to the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Anticancer and Antimicrobial Agents
- Anticancer and Antimicrobial Applications : A research focusing on novel biologically potent heterocyclic compounds incorporating this compound found its potential in anticancer and antimicrobial activities. The study included molecular docking studies highlighting its usefulness in overcoming microbial resistance (Katariya, Vennapu & Shah, 2021).
- New Pyridine Derivatives : Another study synthesized new pyridine derivatives, including this compound, showing variable and modest activity against bacterial and fungal strains (Patel, Agravat & Shaikh, 2011).
- Synthesis and Antituberculosis Studies : Research on cyclopropyl derivatives of this compound showed significant antituberculosis and anticancer activities, indicating its potential in medical applications (Mallikarjuna, Padmashali & Sandeep, 2014).
Antioxidant Properties
- Antioxidant Activities : A study synthesized derivatives of this compound and evaluated their antioxidant and antiradical activities. This points to its potential application in combating oxidative stress-related disorders (Bekircan, Özen, Gümrükçüoğlu & Bektaş, 2008).
Anti-inflammatory and Antibacterial Agents
- Anti-inflammatory and Antibacterial Activities : Research exploring novel pyrazoline derivatives of this compound found potent antibacterial and anti-inflammatory activities, suggesting its applicability in related treatments (Ravula, Babu, Manich, Rika, Chary & Ch, 2016).
Receptor Agonist and Antagonist Studies
- CB1 Receptor Interaction : A study investigating the effects of related compounds on cannabinoid CB1 receptors identified this compound as an inverse agonist, providing insights into its receptor-specific activities (Landsman, Burkey, Consroe, Roeske & Yamamura, 1997).
properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN7O/c24-18-6-8-19(9-7-18)31-22(17-4-3-10-25-16-17)21(27-28-31)23(32)30-14-12-29(13-15-30)20-5-1-2-11-26-20/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXMESFLKMRDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)

![5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine](/img/structure/B2695846.png)

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2695848.png)


![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine](/img/structure/B2695853.png)

![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)
